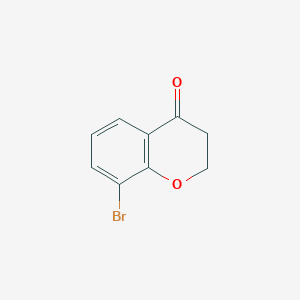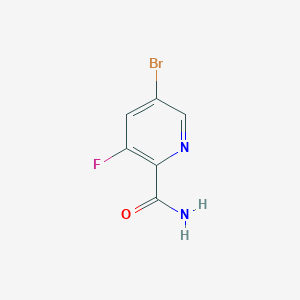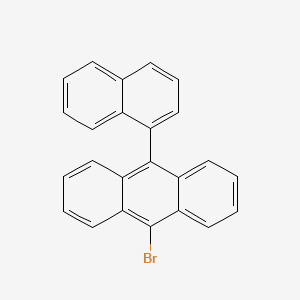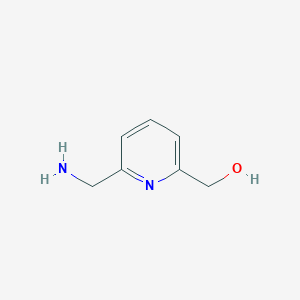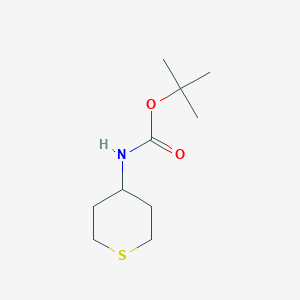
3-溴-5-(吡咯烷-1-基甲基)吡啶
描述
3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine, also known as 3-BMPP, is a heterocyclic organic compound with a wide range of applications in the pharmaceutical and chemical industries. It is a derivative of pyridine and has been used in various scientific and medical research studies due to its unique properties and potential therapeutic effects.
科学研究应用
合成和抗菌活性
3-溴-5-(吡咯烷-1-基甲基)吡啶已被用于合成具有显着抗菌活性的新型氰基吡啶衍生物。从中衍生的化合物对一系列需氧和厌氧菌表现出有希望的最小抑菌浓度值,表明在开发新型抗菌剂方面具有潜力 (Bogdanowicz 等人,2013 年).
光谱和光学性质
该化合物一直是广泛光谱表征的主题,包括傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱。它是密度泛函理论 (DFT) 研究中的关键分子,有助于理解其振动频率、化学位移值和非线性光学 (NLO) 性质。它与 pBR322 质粒 DNA 的相互作用和抗菌活性已被探索,为其在药物化学和生物化学中的潜在应用提供了见解 (Vural & Kara, 2017).
与 IIIA 族金属的络合
研究探索了 3-溴-5-(吡咯烷-1-基甲基)吡啶与 IIIA 族金属的络合,导致合成新的金属配合物。这些配合物通过各种光谱方法表征,显示出中等的细胞毒性作用,表明在癌症研究和治疗中具有潜在应用 (Asadi 等人,2009 年).
催化和生物碱合成
该化合物一直是变异碱 B 和脱氧变异碱 B 等天然生物碱的催化和合成中不可或缺的组成部分,展示了其在有机合成和药物化学中的重要性。该化合物的钯介导功能化开辟了合成具有显着生物活性的复杂有机分子的新途径 (Baeza 等人,2010 年).
安全和危害
生化分析
Biochemical Properties
3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions .
Cellular Effects
The effects of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to altered biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s effectiveness in biochemical reactions and cellular processes .
属性
IUPAC Name |
3-bromo-5-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-5-9(6-12-7-10)8-13-3-1-2-4-13/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZLPRVDXABSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)
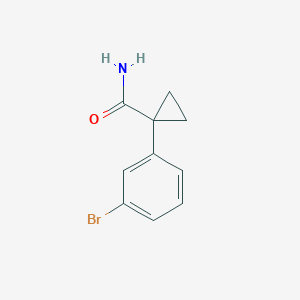
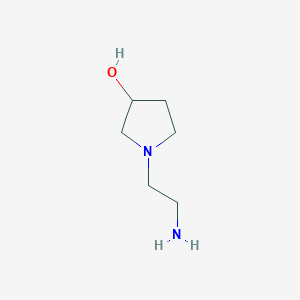
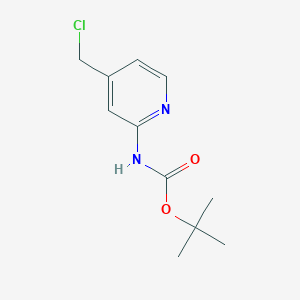

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)

